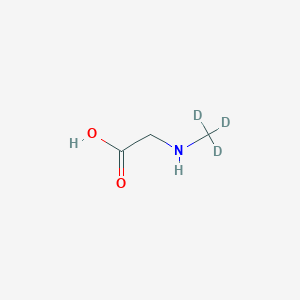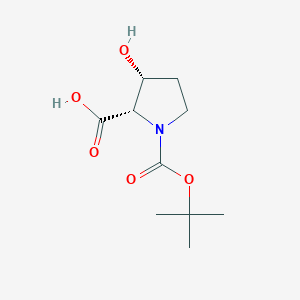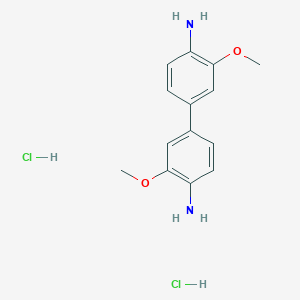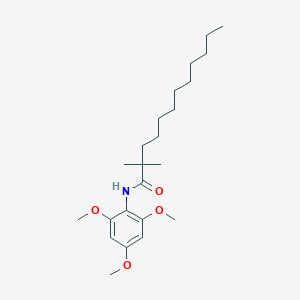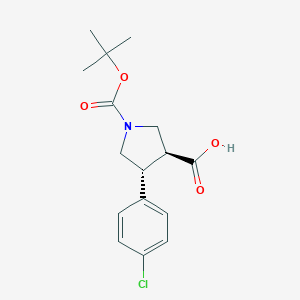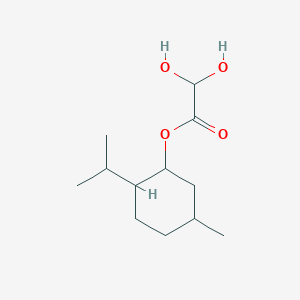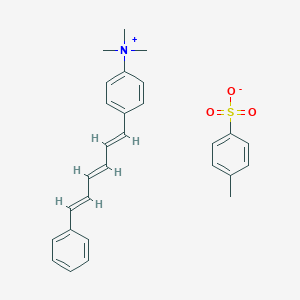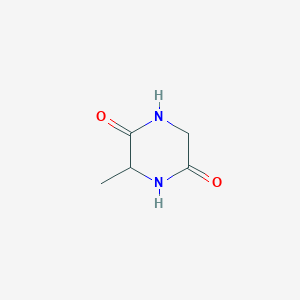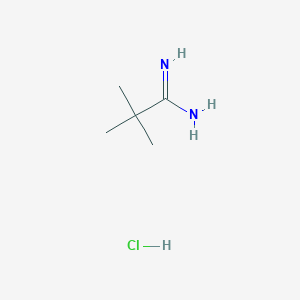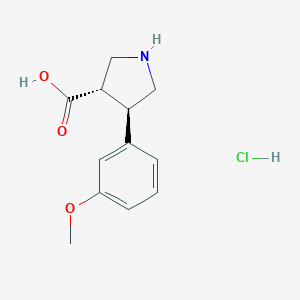
(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as "(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride," often involves multi-step processes that include condensation, cyclization, and functional group transformation reactions. For example, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one highlights the complexity and creativity required in the synthesis of pyrrolidine-based compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
The determination of the molecular structure of pyrrolidine derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For instance, the crystal structure of certain pyrrolidine derivatives has been elucidated, providing insight into their molecular conformation and intermolecular interactions (Zhu et al., 2009).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a variety of chemical reactions, reflecting their reactive nature. These reactions can include acylation, oxidation, and addition reactions, which are essential for modifying the chemical structure and properties of the compounds for specific applications. For example, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrates the versatility of pyrrolidine derivatives in chemical synthesis (Jones et al., 1990).
Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings are frequently utilized in medicinal chemistry due to their ability to occupy pharmacophore space efficiently, contribute to stereochemistry, and enhance three-dimensional molecular coverage. This saturation allows for exploration of pharmacophore space, enhancing the drug's binding to its target. The versatility of the pyrrolidine scaffold is evidenced by its incorporation into compounds targeting various diseases, showcasing the potential utility of derivatives such as "(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride" in drug development (Li Petri et al., 2021).
Pyrrolidine and Biological Activity
The presence of a pyrrolidine ring in molecules is associated with a variety of biological activities, suggesting that compounds like "(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride" may possess significant pharmacological potential. For instance, modifications to the pyrrolidine ring, such as those in proline derivatives, can influence the biological activity of molecules, including their ability to interact with proteins enantioselectively, impacting the drug's effectiveness and specificity (Li Petri et al., 2021).
Propiedades
IUPAC Name |
(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTOARBQRXVWBQ-VZXYPILPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

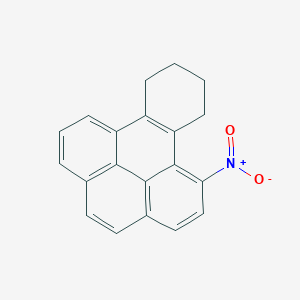
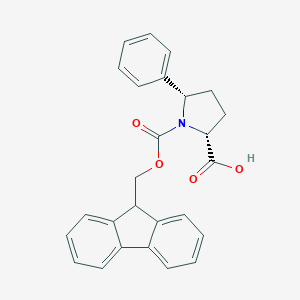
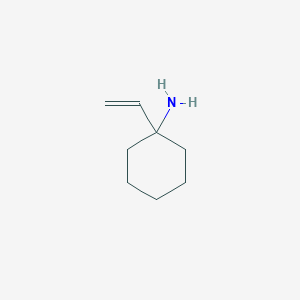
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)

